1-(Naphthalen-2-yl)-3-[(4-phenylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione
Overview
Description
1-(Naphthalen-2-yl)-3-[(4-phenylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione is a complex organic compound that features a naphthalene ring, a phenylquinazoline moiety, and a pyrrolidine-2,5-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Naphthalen-2-yl)-3-[(4-phenylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrrolidine-2,5-dione core: This can be achieved through the cyclization of appropriate dicarboxylic acid derivatives.
Introduction of the naphthalene ring: This step often involves Friedel-Crafts acylation or alkylation reactions.
Attachment of the phenylquinazoline moiety: This can be done through nucleophilic substitution reactions, where the quinazoline derivative reacts with a suitable leaving group on the pyrrolidine-2,5-dione core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(Naphthalen-2-yl)-3-[(4-phenylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and the pyrrolidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.
Scientific Research Applications
1-(Naphthalen-2-yl)-3-[(4-phenylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include anti-cancer, anti-inflammatory, or antimicrobial properties.
Industry: It can be used in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1-(Naphthalen-2-yl)-3-[(4-phenylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(Naphthalen-2-yl)-3-[(4-phenylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione: can be compared with other compounds that have similar structural features, such as:
Uniqueness
The uniqueness of this compound lies in its combination of these three distinct structural features, which may confer unique chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
1-naphthalen-2-yl-3-(4-phenylquinazolin-2-yl)sulfanylpyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H19N3O2S/c32-25-17-24(27(33)31(25)21-15-14-18-8-4-5-11-20(18)16-21)34-28-29-23-13-7-6-12-22(23)26(30-28)19-9-2-1-3-10-19/h1-16,24H,17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTADLSHMHMREFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC3=CC=CC=C3C=C2)SC4=NC5=CC=CC=C5C(=N4)C6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H19N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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